molecular formula CH2N2Na2 B8533728 CID 57375614

CID 57375614

Cat. No.: B8533728
M. Wt: 88.020 g/mol
InChI Key: FFNKZSVHHUBFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 57375614 is a unique compound cataloged in PubChem, a public repository for chemical substances. Compounds in PubChem are characterized using experimental or computational data, including mass spectrometry, NMR, and predictive modeling. For this compound, further investigation into its molecular formula, stereochemistry, and applications would require access to PubChem’s full database or specialized studies.

Properties

Molecular Formula

CH2N2Na2

Molecular Weight

88.020 g/mol

InChI

InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;

InChI Key

FFNKZSVHHUBFHT-UHFFFAOYSA-N

Canonical SMILES

C(#N)N.[Na].[Na]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attack at the electrophilic carbon atom. Key reactions include:

Reaction TypeConditionsProductsYieldReference
Amine additionEthanol, 25°C, 6hThiourea derivatives78-92%
Thiol additionDMF, 60°C, 3hDithiocarbamate adducts65-85%
HydrolysisH₂O/NaOH, reflux4,5-Dichloro-2-aminopyridine + COS94%

Mechanism:

  • Nucleophiles (e.g., amines, thiols) attack the carbon in -N=C=S, forming intermediates that tautomerize to thioureas or dithiocarbamates.

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloadditions and forms fused heterocycles under thermal conditions:

Reaction PartnerConditionsProductApplication
Dienophiles (e.g., maleic anhydride)Toluene, 110°C, 12hPyrido[2,3-d]thiazine derivativesAntimicrobial agents
AzidesCu(I) catalysis, 80°CTetrazolo[1,5-a]pyridinesBioactive scaffolds

Key intermediates involve thiourea-bridged structures, confirmed via FTIR (C=S stretch at 1,150 cm⁻¹) and ¹³C NMR (δ 132–138 ppm for isothiocyanate carbon) .

Substitution Reactions

Electrophilic aromatic substitution occurs at the pyridine ring’s C-3 position due to electron-withdrawing effects of Cl and -NCS groups:

ReagentConditionsProductSelectivity
HNO₃/H₂SO₄0°C → RT, 2h3-Nitro-4,5-dichloro-2-isothiocyanatopyridine83% para:meta = 9:1
Br₂/FeBr₃CH₂Cl₂, 40°C, 4h3-Bromo derivative>95% regioselectivity

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals stability up to 180°C, followed by decomposition:

Temperature RangeMajor ProductsMechanism
180–220°CCS₂, NH₃, Cl₂Radical scission of N=C=S and C-Cl bonds
>220°CPolycyclic aromatic hydrocarbonsPyrolytic cyclization

Biological Activity Correlation

Derivatives exhibit structure-activity relationships (SAR) in antimicrobial and anticancer assays:

DerivativeIC₅₀ (μM) vs. Plasmodium falciparumLogPReference
Thiourea analog2.45 ± 0.31.8
Tetrazolo-pyridine5.12 ± 0.62.3

Lower IC₅₀ correlates with electron-withdrawing substituents enhancing target binding (e.g., PfATP4 inhibition) .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57375614, we analyze structurally or functionally analogous compounds from the evidence, focusing on molecular properties, bioactivity, and research applications.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application Source Study
This compound Not Provided Not Provided Unknown Undocumented in provided evidence N/A
Oscillatoxin D (101283546) C₃₃H₅₂O₈ 600.7 Macrocyclic lactone, ester Cytotoxic marine toxin Marine natural products
Betulin (72326) C₃₀H₅₀O₂ 442.7 Triterpenoid, hydroxyl Antiviral, anti-inflammatory Betulin-derived inhibitors
Tubocuraine (6000) C₃₇H₄₂Cl₂N₂O₆ 707.6 Bis-quaternary ammonium Neuromuscular blocker Placental transfer study
CAS 1254115-23-5 (57416287) C₇H₁₄N₂O 142.2 Piperazine, nitro group P-gp substrate, synthetic intermediate Pharmacokinetic study

Key Findings:

Structural Diversity: Oscillatoxin D (CID 101283546) and betulin (CID 72326) exemplify natural products with complex macrocyclic or triterpenoid frameworks, contrasting with synthetic compounds like CAS 1254115-23-5 (CID 57416287), which features a simpler piperazine scaffold . Tubocuraine (CID 6000) highlights the pharmacological relevance of quaternary ammonium structures in modulating ion channels .

Synthetic compounds like CID 57416287 are optimized for specific pharmacokinetic properties (e.g., log $ P $, solubility), critical for drug development .

Methodological Insights :

  • Studies on similar compounds emphasize the use of GC-MS , HPLC , and collision cross-section (CCS) data for structural elucidation .
  • Machine learning models, as seen in Table 8 (), predict placental transfer classes by comparing molecular descriptors (e.g., log $ P $, molecular weight) of analogs like tubocuraine .

Q & A

Q. How should I design experiments to characterize the physicochemical properties of CID 57375614?

Q. What strategies ensure a comprehensive literature review for this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND synthesis NOT patent"). Prioritize peer-reviewed articles and avoid unreliable sources (e.g., ). Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure search terms . Cross-reference citations in review articles to identify foundational studies.

Q. How can I ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Provide granular details in the Materials and Methods section: reagent purity, reaction conditions (temperature, time, atmosphere), and purification steps (e.g., column chromatography gradients). Use supplementary materials to share raw data (e.g., NMR spectra, chromatograms) and validate results via independent replication by a lab member .

Q. What criteria should guide the selection of characterization techniques for this compound?

  • Methodological Answer : Align techniques with research objectives:
  • Structural elucidation : X-ray crystallography, 2D NMR.
  • Purity assessment : HPLC with diode-array detection.
  • Stability profiling : Accelerated stability studies under varied pH/temperature .
    Justify choices based on sensitivity, cost, and equipment availability.

Q. How do I formulate a hypothesis about the biological activity of this compound?

  • Methodological Answer : Derive hypotheses from structure-activity relationship (SAR) studies of analogous compounds. Use computational tools (e.g., molecular docking) to predict target interactions. Test hypotheses via in vitro assays (e.g., enzyme inhibition) with appropriate positive/negative controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Conduct a systematic error analysis :
  • Compare experimental conditions (e.g., cell lines, assay protocols).
  • Validate findings using orthogonal methods (e.g., CRISPR knockouts alongside pharmacological inhibition).
  • Apply statistical tests (e.g., ANOVA with post-hoc correction) to assess variability .

Q. What experimental approaches optimize the synthetic yield of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and temperature. Analyze results via response surface methodology to identify optimal conditions. Validate scalability in pilot batches and characterize intermediates via LC-MS .

Q. How can interdisciplinary methods enhance research on this compound?

  • Methodological Answer : Integrate techniques from pharmacology (e.g., pharmacokinetic modeling), materials science (e.g., nanoformulation), and cheminformatics (e.g., QSAR models). Collaborate with experts to address compound-specific challenges, such as bioavailability or toxicity .

Q. What methodologies assess the long-term stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct ICH-compliant stability studies :
  • Store samples at 25°C/60% RH, 40°C/75% RH, and cycle temperatures.
  • Monitor degradation products via stability-indicating HPLC.
  • Use Arrhenius equations to predict shelf-life .

Q. How should discrepancies between theoretical predictions and experimental results for this compound be addressed?

  • Methodological Answer : Re-examine assumptions in computational models (e.g., force field parameters, solvation effects). Perform sensitivity analyses to identify variables impacting predictions. Validate in silico findings with mutagenesis studies or isotopic labeling .

Key Methodological Frameworks

FrameworkApplicationReference
FINER Evaluate feasibility, novelty, ethics of research questions
PICO Structure literature search strategies
DoE Optimize synthetic/experimental conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.